molecular formula C13H8Cl2O B102398 2,5-Dichlorobenzophenone CAS No. 16611-67-9

2,5-Dichlorobenzophenone

Cat. No.: B102398
CAS No.: 16611-67-9
M. Wt: 251.1 g/mol
InChI Key: FAVKIHMGRWRACA-UHFFFAOYSA-N
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Description

2,5-Dichlorobenzophenone is an organic compound with the molecular formula C13H8Cl2O. It is a derivative of benzophenone, where two chlorine atoms are substituted at the 2 and 5 positions of the benzene ring. This compound is known for its applications in organic synthesis and as an intermediate in the production of various chemical products.

Biochemical Analysis

Biochemical Properties

The biochemical properties of 2,5-Dichlorobenzophenone are not fully understood due to limited research. It is known that the compound can interact with various enzymes, proteins, and other biomolecules. The nature of these interactions is complex and depends on the specific conditions of the biochemical reaction .

Cellular Effects

It is known that the compound can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism

Molecular Mechanism

It is known that the compound can exert its effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression

Temporal Effects in Laboratory Settings

It is known that the compound’s effects can change over time, including its stability, degradation, and long-term effects on cellular function .

Dosage Effects in Animal Models

The effects of this compound can vary with different dosages in animal models

Metabolic Pathways

It is known that the compound can interact with various enzymes and cofactors, and can have effects on metabolic flux or metabolite levels .

Transport and Distribution

It is known that the compound can interact with various transporters or binding proteins, and can have effects on its localization or accumulation .

Subcellular Localization

It is known that the compound can be directed to specific compartments or organelles due to targeting signals or post-translational modifications .

Preparation Methods

Synthetic Routes and Reaction Conditions: 2,5-Dichlorobenzophenone can be synthesized through the reaction of 5-chloro-2-hydroxybenzophenone with phosphorus pentachloride. The process involves heating the reactants until phosphorus oxychloride distills off. The resulting product is then distilled under reduced pressure and recrystallized from ethanol to obtain pure this compound .

Industrial Production Methods: In industrial settings, this compound is typically produced through a Friedel-Crafts acylation reaction. This involves the reaction of p-dichlorobenzene with acetyl chloride in the presence of aluminum trichloride to form 2,5-dichloroacetophenone. This intermediate is then subjected to Baeyer-Villiger oxidation using a peroxide catalyst to yield 2,5-dichlorobenzene acetate, which is subsequently hydrolyzed to produce this compound .

Chemical Reactions Analysis

Types of Reactions: 2,5-Dichlorobenzophenone undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atoms can be substituted by other nucleophiles under appropriate conditions.

    Reduction Reactions: The carbonyl group can be reduced to form alcohol derivatives.

    Oxidation Reactions: The compound can be oxidized to form carboxylic acids or other oxidized derivatives.

Common Reagents and Conditions:

    Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar solvents.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

Major Products:

Scientific Research Applications

2,5-Dichlorobenzophenone has several applications in scientific research:

Comparison with Similar Compounds

    2-Chlorobenzophenone: A mono-substituted derivative with one chlorine atom.

    2-Amino-5-chlorobenzophenone: A derivative with an amino group and a chlorine atom.

Comparison:

    2,5-Dichlorobenzophenone: is unique due to the presence of two chlorine atoms, which can influence its reactivity and the types of reactions it undergoes.

Properties

IUPAC Name

(2,5-dichlorophenyl)-phenylmethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8Cl2O/c14-10-6-7-12(15)11(8-10)13(16)9-4-2-1-3-5-9/h1-8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FAVKIHMGRWRACA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)C2=C(C=CC(=C2)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8Cl2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

150347-09-4
Record name Methanone, (2,5-dichlorophenyl)phenyl-, homopolymer
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=150347-09-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

DSSTOX Substance ID

DTXSID30332482
Record name 2,5-Dichlorobenzophenone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30332482
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

251.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

16611-67-9
Record name 2,5-Dichlorobenzophenone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=16611-67-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,5-Dichlorobenzophenone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30332482
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

To a 22 L, three-necked flask fitted with a thermometer, mechanical stirrer and a Vigreux column connected to an aqueous NaOH scrubbing tower, was added 1,4-dichlorobenzene (3 Kg, 26.4 mol) and benzoyl chloride (2.6 Kg, 18.55 mol). The mixture was heated to 80° C. to give a homogeneous solution. Aluminum chloride (5.5 Kg, 41.25 mol) was added over 12 min. with stirring. (The molar ratio of reactants was 2.2:1.4:1.0 (AlCl3 : Dichlorobenzene:Benzoyl Chloride)). The resulting mixture was heated to 140° C. over 60 min followed by heating to 175° C. over 30 min. Heating was stopped at 175° C. The mixture was allowed to cool to 80° C. over two hours and poured into a well stirred mixture of ice and water (ca. 25 L water and 15 Kg of ice) over 30 min. The organic solid was collected by filtration and dissolved in 7 L of toluene. The solution was washed with aqueous sodium bicarbonate and dried. Toluene was removed by distillation. Pure 2,5-dichlorobenzophenone was isolated in 80% yield after recrystallization from hexane and toluene. Gas chromatography indicated an absolute yield of 97%.
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Synthesis routes and methods II

Procedure details

Starting material ratios as low as 1.1/1.3/1 (moles of AlCl3 :1,4-dichlorobenzene:benzoyl chloride) have been found sufficient to produce 2,5-dichlorobenzophenone in about 50% yield under the conditions provided by the present invention; the same ratio of starting materials has been found to give a 64% yield of 2,5-dichlorobenzophenone if the benzoyl chloride is added slowly to a mixture of AlCl3, 1,4-dichlorobenzene and a small amount of benzoyl chloride.
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Synthesis routes and methods III

Procedure details

A mixture of 5.4 g of 1,4-dichlorobenzene, 4.2 g of aluminum chloride and 0.5 ml of benzoyl chloride was stirred at 170° C. Additional benzoyl chloride, up to a total of 4 g, was slowly added to the mixture over 2.5 hours, and the resulting mixture was stirred for another hour at 170° C. The molar ratio of reactants was 1.1/1.3/ (AClCl3 :Dichlorobenzene:Benzoyl Chloride). After work-up of the crude mixture as in Examples 7 through 10, 2,5-dichlorobenzophenone was obtained in 64% yield, as determined by gas chromatography using 3-chlorobenzophenone as the internal standard.
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Synthesis routes and methods IV

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In one example of the prior methods just described, after heating dichlorobenzene and benzoyl chloride with aluminum chloride for 49 hours at 150° to 170° C., 2,5-dichlorobenzophenone was obtained in only 20% yield. (Th. de Crauw, Rec. Trav. Chim. Pay Bas 50, 767, (1931)). In another case, 2,5-dichlorobenzophenone was obtained in 0.8% yield, together with appreciable amounts of other isomers, after running the reaction in nitrobenzene for 10 hours at 100° C. (P. A. Goodman et al., J. Chem. Soc. (C) 2452, (1968)). Other unsuccessful examples can be found in the literature. See, e.g., J. Ganzmuller, J. Prakt. Chem. 138, 311, (1933); p. H. Gore et al., Zh. Org. Khim., 1145, (1967) 10% yield; M. Godfrey et al., Tetrahedron, 32, 843, (1976) (0.8% yield).
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Synthesis routes and methods V

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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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